molecular formula C9H6ClNO2 B1275036 6-chloro-7-methyl-1H-indole-2,3-dione CAS No. 6374-90-9

6-chloro-7-methyl-1H-indole-2,3-dione

Cat. No. B1275036
CAS RN: 6374-90-9
M. Wt: 195.6 g/mol
InChI Key: SFWRUGVSPIELCW-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, which is substituted with a chlorine atom at the 6th position and a methyl group at the 7th position . The indole ring is further substituted with two carbonyl groups at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.60 and a molecular formula of C9H6ClNO2 . Its exact mass is 195.008713 and it has a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry

    • 6-chloro-7-methyl-1H-indole-2,3-dione derivatives have been synthesized for use in organic chemistry. These derivatives are valuable for the construction of heterocyclic systems, which are essential in the development of pharmaceuticals and other organic compounds (Tribak et al., 2017).
  • Chemical Synthesis and Characterization

    • These compounds can also be involved in the synthesis and characterization of complex molecular structures. For instance, the sulfur–nitrogen donor ligands derived from variations of 1H-indole-2,3-dione have been prepared and characterized, demonstrating their application in complex chemical syntheses (Malik et al., 2010).
  • Applications in Chemosensors

    • 1H-indole-2,3-dione compounds have shown potential as chemosensor agents. Their functional groups enable them to bind and chelate metal ions, demonstrating their utility in detecting specific ions like Fe3+ (Fahmi et al., 2019).
  • Antimicrobial and Antituberculosis Activity

    • Derivatives of 1H-indole-2,3-dione have been studied for their antimicrobial and antituberculosis activities. This demonstrates their potential in developing new therapeutic agents against infectious diseases (Güzel et al., 2008).
  • Molecular Structure Analysis

    • The molecular and crystal structures of derivatives, like 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], have been determined, contributing to the understanding of molecular interactions and crystallography (Karalı, 2021).
  • Inhibition of Carbonic Anhydrase

    • New 1H-indole-2,3-dione 3-thiosemicarbazones with 3-sulfamoylphenyl moiety have shown selective inhibition of human carbonic anhydrases, an important target for various therapeutic applications (Eraslan-Elma et al., 2022).
  • Anticancer Research

    • Some derivatives of indole-2,3-dione have been investigated for their potential as antitumor agents. This highlights their importance in the field of medicinal chemistry and drug development for cancer treatment (Shchekotikhin et al., 2014).

Safety and Hazards

6-chloro-7-methyl-1H-indole-2,3-dione is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

While there is limited information on the future directions of 6-chloro-7-methyl-1H-indole-2,3-dione, the study and development of indole derivatives is a promising field. Indole derivatives are important in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of new indole derivatives and the exploration of their biological activities .

Biochemical Analysis

Biochemical Properties

6-chloro-7-methyl-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . This compound can bind to the active sites of these enzymes, leading to their inhibition and subsequent reduction in cancer cell growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Moreover, it can alter gene expression patterns, resulting in the upregulation or downregulation of genes involved in cell cycle regulation, DNA repair, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in cellular function . Additionally, it can inhibit enzymes involved in critical biochemical pathways, such as those responsible for DNA synthesis and repair, thereby affecting cell proliferation and survival . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied . For example, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In contrast, short-term exposure may result in transient changes in cell signaling and gene expression without significant long-term effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects, while exceeding this threshold can result in toxic side effects . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and biosynthetic processes . For example, it can inhibit key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced ATP production and altered cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . The localization and accumulation of this compound within specific cellular compartments can also impact its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, it can be directed to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The subcellular localization of this compound is critical for its ability to exert its biochemical and cellular effects .

properties

IUPAC Name

6-chloro-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWRUGVSPIELCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403847
Record name 6-chloro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6374-90-9
Record name 6-chloro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.5 g of concentrated sulfuric acid was added 2.5 g of N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide at 50° C., and the mixture was stirred at 80° C. for 30 minutes. The reaction mixture was poured into 200 g of ice, and a deposited precipitate was collected by filtration to obtain 1.3 g of 6-chloro-7-methyl-1H-indole-2,3-dione of the formula:
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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